MOF Topology Divergence: 1,5-ADCA vs. 9,10-ADCA with Cd(II) Under Identical Solvothermal Conditions
When reacted with Cd(II) ions and the co-ligand 1,3-di(4-pyridyl)propane (DPP) under identical solvothermal conditions, anthracene-1,5-dicarboxylic acid (H₂L2) and anthracene-9,10-dicarboxylic acid (H₂L1) produce fundamentally different MOF architectures. 1,5-ADCA yields a three-dimensional four-fold interpenetrating diamond (dia) framework (complex 3, [Cd(L2)(DPP)]∞), whereas 9,10-ADCA forms a three-dimensional non-interpenetrated bcu (CsCl-type) network with one-dimensional channels running along the crystallographic a-axis (complex 1, [Cd₄(L1)₂(DPP)₂(DMF)₂(SO₄)₂]∞) [1]. This topological divergence arises because 1,5-ADCA acts as a geometrically longer pillar ligand than 9,10-ADCA, extending the metal–metal separation and favouring interpenetration.
| Evidence Dimension | MOF topology and framework interpenetration |
|---|---|
| Target Compound Data | 1,5-ADCA (H₂L2): 3D four-fold interpenetrating diamond (dia) framework; complex formula [Cd(L2)(DPP)]∞ |
| Comparator Or Baseline | 9,10-ADCA (H₂L1): 3D non-interpenetrated bcu (CsCl-type) network with 1D channels; complex formula [Cd₄(L1)₂(DPP)₂(DMF)₂(SO₄)₂]∞ |
| Quantified Difference | Four-fold interpenetration vs. zero-fold interpenetration; diamond (dia) vs. bcu topology; distinct pore architectures |
| Conditions | Solvothermal reaction (DMF solvent), Cd(II) salt, DPP co-ligand, single-crystal X-ray diffraction characterization |
Why This Matters
A user requiring a MOF with interpenetrated diamondoid architecture for enhanced structural stability or specific guest-accessible void geometry must procure 1,5-ADCA specifically; 9,10-ADCA cannot produce the same topology under equivalent synthetic conditions.
- [1] Wang, J.-J.; Hu, T.-L.; Bu, X.-H. Cadmium(II) and Zinc(II) Metal–Organic Frameworks with Anthracene-Based Dicarboxylic Ligands: Solvothermal Synthesis, Crystal Structures, and Luminescent Properties. CrystEngComm 2011, 13 (16), 5152–5161. https://doi.org/10.1039/c1ce05287j. View Source
